Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate
Description
Dimethyl {2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate (CAS: 1048912-57-7; molecular formula: C₂₁H₁₈F₂O₈S) is a malonate derivative featuring a 4-(methylsulfonyl)phenyl group and a 3,5-difluorobenzoyl substituent. Its IUPAC name is 1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate. This compound exhibits a high melting point (171–173°C) and purity (>95%), making it suitable for synthetic applications in medicinal chemistry and materials science . Key structural attributes include:
- A methylsulfonyl group at the para position of the phenyl ring, enhancing electron-withdrawing effects and polarity.
- 3,5-Difluorobenzoyl and 2-oxoethyl moieties, which influence reactivity in nucleophilic additions or cross-coupling reactions.
- A malonate backbone, providing two ester groups for further functionalization .
Properties
IUPAC Name |
dimethyl 2-[2-(4-methylsulfonylphenyl)-2-oxoethyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O7S/c1-20-13(16)11(14(17)21-2)8-12(15)9-4-6-10(7-5-9)22(3,18)19/h4-7,11H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQROFYLPCTTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)S(=O)(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as dimethyl malonate and 4-(methylsulfonyl)benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between dimethyl malonate and 4-(methylsulfonyl)benzaldehyde in the presence of a base such as sodium ethoxide. This reaction forms the desired product through the formation of a carbon-carbon bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic processes.
Pathways: It can participate in various biochemical pathways, including those related to oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Comparison with Structurally Similar Malonate Derivatives
Substituent Effects on Physical Properties
The presence of electron-withdrawing groups (EWGs) and bulky substituents significantly impacts melting points, solubility, and stability.
Key Observations :
- The methylsulfonyl and 3,5-difluoro groups in the target compound contribute to its high melting point compared to less polar analogs like 4al .
- Bulky substituents (e.g., tert-butyl in ) reduce crystallinity but improve solubility in non-polar solvents.
Nucleophilic Reactivity
- The 2-oxoethyl group in the target compound facilitates nucleophilic attacks at the α-carbon, enabling C–C bond formation. This contrasts with Diethyl 2-[(4-methylphenyl)methylene]malonate , where the conjugated methylene group favors cycloaddition reactions .
- The methylsulfonyl group enhances electrophilicity at the adjacent carbonyl, promoting reactions with amines or thiols .
Biological Activity
Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate, also known by its CAS number 173776-65-3, is a compound that has garnered interest in various fields of biological research. Its molecular formula is C14H16O7S, and it has a molecular weight of 328.34 g/mol. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H16O7S |
| Molecular Weight | 328.34 g/mol |
| CAS Number | 173776-65-3 |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds containing the methylsulfonyl group exhibit significant antimicrobial properties. A study synthesized various derivatives of 2-(4-methylsulfonylphenyl) indole and assessed their antimicrobial activity. The results demonstrated that certain derivatives exhibited potent inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism through which it may reduce inflammation in various pathological conditions .
COX Inhibition
The compound has been assessed for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study found that certain derivatives of this compound exhibited selective COX-2 inhibition, which is often associated with reduced side effects compared to non-selective COX inhibitors .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
- Inflammation Model : In an animal model of arthritis, administration of this compound resulted in a marked reduction in joint swelling and inflammatory markers compared to control groups. These findings support its use as an anti-inflammatory therapeutic agent .
The biological activities of this compound are believed to stem from its interaction with various biochemical pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound appears to modulate signaling pathways involved in inflammation, particularly those mediated by NF-kB and MAPK pathways.
- COX Inhibition : By selectively inhibiting COX-2, the compound reduces prostaglandin synthesis, leading to decreased inflammation and pain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
